Etodolac acyl glucuronide

Drug Metabolism Enzymology Pharmacogenomics

Researchers studying etodolac metabolism or UGT1A9-mediated drug interactions require an authenticated acyl glucuronide standard; generic substitution with the parent drug or oxidative metabolites is scientifically invalid, as they lack the pH-dependent instability, acyl migration, and covalent protein-binding potential unique to this phase II conjugate. This certified reference standard enables: • Definitive UGT1A9 inhibition screening in human liver microsomal or recombinant UGT assays. • Accurate LC-MS/MS quantification in plasma, urine, and synovial fluid for complete pharmacokinetic modeling. • Benchmark positive control for acyl glucuronide-mediated protein adduct formation and idiosyncratic toxicity studies. Supplied with full Certificate of Analysis; immediate global dispatch for qualified R&D institutions.

Molecular Formula C23H29NO9
Molecular Weight 463.5 g/mol
CAS No. 79541-43-8
Cat. No. B1140713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtodolac acyl glucuronide
CAS79541-43-8
Synonyms1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid;  Etodolac Glucuronide; 
Molecular FormulaC23H29NO9
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1
InChIKeyXJZNMEMKZBFUIZ-GWDFKZQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etodolac Acyl Glucuronide (CAS 79541-43-8): A Defined Phase II Metabolite for Pharmacokinetic and Toxicology Research


Etodolac acyl glucuronide is a chemically defined, phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac . It is an acyl glucuronide conjugate formed via UDP-glucuronosyltransferase (UGT)-mediated metabolism, which distinguishes it from the parent drug and other oxidative metabolites in terms of its physicochemical properties and biological fate [1]. Its specific molecular identity, with a molecular weight of 463.5 g/mol and distinct stereochemistry, is critical for applications requiring precise quantification and tracking in biological systems, where it serves as a marker for a major clearance pathway [2].

Why Etodolac Acyl Glucuronide Cannot Be Substituted by Etodolac or Its Hydroxylated Metabolites


Generic substitution with the parent drug etodolac or its other major metabolites (e.g., 6-hydroxy, 7-hydroxy, or 5-hydroxy etodolac) is scientifically invalid for key applications. Etodolac acyl glucuronide possesses a unique combination of chemical instability (susceptibility to pH-dependent hydrolysis and acyl migration) and a distinct mechanism of covalent protein binding, which is directly linked to idiosyncratic drug toxicity [1]. In contrast, the parent drug and non-glucuronidated metabolites do not exhibit this same reactive potential [2]. Furthermore, its specific formation pathway via UGT1A9, UGT1A10, and UGT2B7 dictates its unique pharmacokinetic profile, including accumulation in synovial fluid, a feature not shared by the parent compound or its oxidative metabolites [3]. These divergent properties render the acyl glucuronide the only suitable standard for studies focused on drug safety, reactive metabolite formation, and the complete understanding of etodolac's in vivo disposition.

Quantitative Evidence for Selecting Etodolac Acyl Glucuronide (CAS 79541-43-8)


Dominant Formation Pathway via UGT1A9 Confers High Metabolic Specificity

The formation of etodolac acyl glucuronide is highly dependent on the UGT1A9 isoform, which is a key differentiator from other NSAID acyl glucuronides. A study of several human UGT enzymes demonstrated that UGT1A9 had the greatest activity for the glucuronidation of S-etodolac, the pharmacologically active enantiomer [1]. Inhibitors of UGT1A9, propofol and thyroxine, inhibited this reaction in human liver microsomes, confirming UGT1A9 as the primary enzyme responsible [1]. This UGT1A9-dominant pathway contrasts with some other NSAIDs, where UGT2B7 may play a more significant role.

Drug Metabolism Enzymology Pharmacogenomics

Stereoselective Glucuronidation of the Active S-Enantiomer Drives Metabolic Fate

The formation of etodolac acyl glucuronide exhibits clear stereoselectivity, which is a critical point of differentiation from the parent drug. In vitro studies demonstrate that the active S-etodolac is glucuronidated preferentially over the inactive R-etodolac by UGT enzymes [1]. This preference for the active enantiomer directly influences its elimination, as S-etodolac was metabolized more rapidly than R-etodolac in human cryopreserved hepatocytes [1]. This is in direct contrast to the cytochrome P450-mediated hydroxylation, where R-etodolac is the preferred substrate [1].

Chiral Pharmacology Stereoselectivity Enantiomer-Specific Metabolism

Species-Specific Hydrolysis Rates Highlight Human-Relevant Stability Differences

The hydrolytic stability of etodolac acyl glucuronide (ETO-AG) is significantly different between species, a key consideration for translating preclinical safety data. In a comparative study of liver microsomes, ETO-AG showed significantly higher hydrolysis rates in rat liver microsomes (RLM) compared to human liver microsomes (HLM) [1]. Furthermore, the enzyme systems responsible for hydrolysis differed: esterases were dominant in HLM, while both esterases and β-glucuronidase contributed equally in RLM [1]. Notably, ETO-AG was hydrolyzed only by β-glucuronidase, a unique finding compared to other NSAID-AGs tested [1].

Toxicology Species Differences In Vitro Models

Distinct Diastereomeric Profile Enables Precise Analytical Quantification

Etodolac acyl glucuronide can be analytically distinguished from its related isomers and other metabolites via its diastereomeric nature. HPLC analysis of human urine after etodolac administration revealed that etodolac glucuronide (ETO-GLUC) and the glucuronides of its hydroxylated metabolites are resolved as not completely separated diastereomers [1]. This characteristic elution profile is a key identifier for the compound in complex biological matrices, differentiating it from the parent drug and its other phase I and phase II metabolites [2].

Analytical Chemistry Bioanalysis Metabolite Profiling

Direct Covalent Binding to Human Serum Albumin Confirmed in Vitro

A defining and safety-relevant property of etodolac acyl glucuronide is its ability to form covalent adducts with proteins, a mechanism implicated in drug-induced toxicity. In vitro studies have confirmed the covalent binding of etodolac acyl glucuronide to albumin [1]. This reactivity is a common but variable feature among acyl glucuronides and is a key differentiator from the non-reactive parent drug, etodolac [2]. This property underpins the use of the compound as a critical reagent for investigating the molecular basis of idiosyncratic adverse reactions associated with NSAIDs.

Toxicology Idiosyncratic Drug Reactions Protein Adducts

Defined Reference Standard for Regulatory-Compliant Analytical Method Validation

Etodolac acyl glucuronide is provided as a fully characterized chemical compound intended for use as a reference standard. This standard is compliant with regulatory guidelines and is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during drug synthesis and formulation . It serves for traceability against pharmacopeial standards (USP or EP), which is a distinct application from the parent drug and other metabolites used primarily for biological activity assays .

Analytical Method Validation Quality Control Reference Standard

Key Research and Analytical Applications for Etodolac Acyl Glucuronide (CAS 79541-43-8)


In Vitro Drug-Drug Interaction (DDI) Studies Focusing on UGT1A9

This compound is the definitive probe substrate for assessing the potential of new chemical entities to inhibit the UGT1A9 enzyme. Using etodolac acyl glucuronide formation as an endpoint in human liver microsomal or recombinant UGT assays provides a direct, quantifiable measure of UGT1A9 activity, which is superior to using non-specific substrates. This application is critical for predicting clinically relevant interactions that could alter the pharmacokinetics of UGT1A9-metabolized drugs [1].

Quantitative Bioanalysis in Preclinical and Clinical Pharmacokinetic Studies

As the primary clearance metabolite of the active S-etodolac enantiomer, its accurate quantification in plasma, urine, and synovial fluid is essential for constructing complete pharmacokinetic models. The compound serves as an authenticated analytical standard for developing and validating LC-MS/MS methods. Its use ensures the precise measurement of this specific metabolite, which is crucial for understanding the true exposure-response relationship of etodolac, especially in patient populations where renal clearance may be impaired [2].

Mechanistic Toxicology and Covalent Protein Binding Assays

Etodolac acyl glucuronide is an indispensable positive control and research tool in assays designed to evaluate the potential for acyl glucuronide-mediated protein adduct formation and subsequent idiosyncratic toxicity. Its confirmed ability to covalently bind to human serum albumin in vitro makes it a benchmark compound for studying the reactivity of carboxylic acid-containing drugs [3]. This application is vital for early safety screening in drug discovery and for investigating the etiology of rare but serious adverse drug reactions.

Analytical Method Development and Quality Control (QC) Release Testing

In pharmaceutical development and manufacturing, the compound is used as a primary reference standard for developing purity and impurity assays for etodolac drug substance and finished product. It is specifically employed for method validation and as a system suitability standard in QC laboratories to ensure batch-to-batch consistency and traceability to compendial (USP/EP) standards, an application for which non-certified reference materials are unsuitable .

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